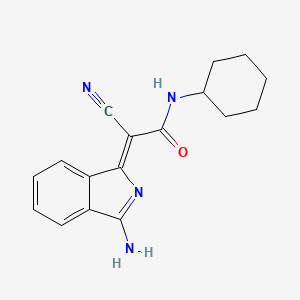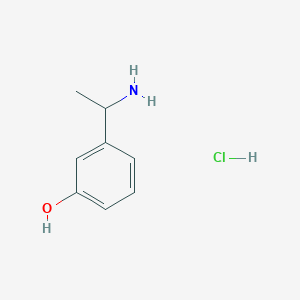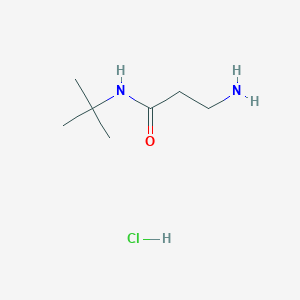
3-amino-N-tert-butylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-tert-butylpropanamide hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl and a molecular weight of 180.68 g/mol. It is a white crystalline powder that is soluble in water and various organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-tert-butylpropanamide hydrochloride typically involves the reaction of tert-butylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, followed by hydrolysis. The reaction conditions include the use of a base, such as triethylamine, to neutralize the byproducts and maintain a neutral pH.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-tert-butylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted amides or amines.
Scientific Research Applications
3-Amino-N-tert-butylpropanamide hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it is used as a building block for the synthesis of peptides and proteins. In medicine, it serves as an intermediate in the production of various drugs. In industry, it is utilized in the manufacture of polymers and other materials.
Mechanism of Action
The mechanism by which 3-amino-N-tert-butylpropanamide hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound can interact with enzymes, receptors, or other biological targets to produce therapeutic effects.
Comparison with Similar Compounds
N-ethyl-N-tert-butylpropanamide
N-methyl-N-tert-butylpropanamide
N,N-diethylpropanamide
Properties
IUPAC Name |
3-amino-N-tert-butylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFABYVEGLDHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648613 |
Source


|
| Record name | N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209467-48-1 |
Source


|
| Record name | N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)
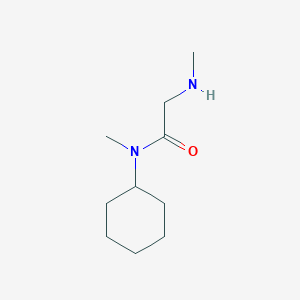
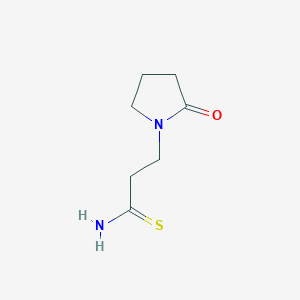
![1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)

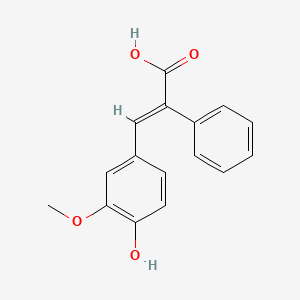
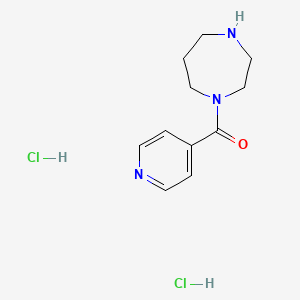
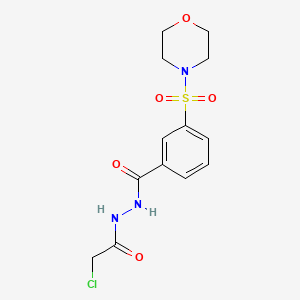
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
